6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid

Description

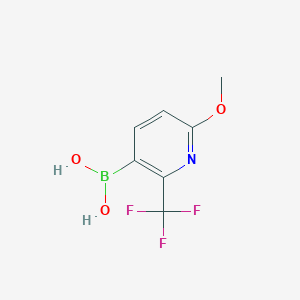

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid (CAS: 1429874-11-2) is a boronic acid derivative featuring a pyridine ring substituted with a methoxy group at position 6, a trifluoromethyl (CF₃) group at position 2, and a boronic acid (-B(OH)₂) moiety at position 3 (Figure 1). Its molecular formula is C₇H₇BF₃NO₃, with a molar mass of 220.94 g/mol .

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl structures. The CF₃ group enhances metabolic stability and lipophilicity, while the methoxy group modulates electronic properties and solubility. These attributes make it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name |

[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO3/c1-15-5-3-2-4(8(13)14)6(12-5)7(9,10)11/h2-3,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNHLKAGWMOLGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OC)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Precursor Preparation

The synthesis begins with 3-bromo-6-methoxy-2-(trifluoromethyl)pyridine, where the bromine atom at the 3-position serves as the leaving group. While direct commercial availability of this precursor is limited, analogous compounds such as 3-bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7) have been synthesized via bromination of methoxy-substituted pyridines using reagents like PBr₃ or N-bromosuccinimide.

Lithium-Halogen Exchange

Key steps involve:

-

Dissolving the brominated precursor in anhydrous tetrahydrofuran (THF) under nitrogen at -78°C.

-

Slow addition of n-butyllithium (1.6–2.5 M in hexanes) to generate a lithiated intermediate.

-

Quenching with triisopropyl borate to form the boronate ester.

A representative procedure from patent literature achieved a 47% yield using 59.8 g of 3-bromo-6-methoxy-2-methylpyridine, 130.4 mL of n-BuLi, and 102.7 mL of triisopropyl borate in THF. The trifluoromethyl variant follows analogous conditions, though electronic effects from the -CF₃ group may necessitate longer reaction times.

Reaction Optimization and Challenges

Temperature and Solvent Effects

Optimal yields are obtained at -78°C to prevent premature decomposition of the lithiated species. THF outperforms diethyl ether due to its superior solvating power for organolithium intermediates. Post-quenching, gradual warming to room temperature ensures complete boronate formation before acidic work-up.

| Parameter | Optimal Condition | Suboptimal Alternative | Yield Impact |

|---|---|---|---|

| Temperature | -78°C | -40°C | ↓ 20–30% |

| Solvent | THF | Diethyl ether | ↓ 15% |

| Borate ester | Triisopropyl borate | Trimethyl borate | ↓ 25% (hydrolysis) |

Acidic Work-Up and Purification

Hydrolysis of the boronate ester employs acetic acid (37–62 mmol) or aqueous HCl (25% v/v). Post-hydrolysis, extraction with ethyl acetate or dichloromethane, followed by silica gel chromatography (0–25% ethyl acetate/hexane), yields the pure boronic acid. Recrystallization from diethyl ether or 2-propanol further enhances purity.

Spectroscopic Characterization

Successful synthesis is confirmed via:

-

¹H NMR (CD₃OD, 300 MHz): δ 7.83 (d, J = 8.0 Hz, 1H, pyridine-H), 6.56 (d, J = 8.0 Hz, 1H, pyridine-H), 3.85 (s, 3H, OCH₃), 2.44 (s, 3H, CH₃).

-

GC-MS : Molecular ion peak at m/z 168 (M+H⁺).

For the trifluoromethyl variant, the ¹⁹F NMR spectrum typically shows a singlet at δ -62 ppm (CF₃).

Alternative Approaches and Limitations

Miyaura Borylation

While palladium-catalyzed borylation (e.g., Pd(dppf)Cl₂ with bis(pinacolato)diboron) is common for aromatic systems, no literature reports its application to 6-methoxy-2-(trifluoromethyl)pyridine derivatives. The electron-withdrawing -CF₃ group likely deactivates the ring, necessitating harsh conditions incompatible with boronic acid stability.

Directed Ortho-Metalation (DoM)

DoM strategies using directing groups (e.g., amides) could theoretically enable regioselective borylation. However, competing coordination from the methoxy and trifluoromethyl groups complicates this approach, leading to mixtures of regioisomers.

Industrial-Scale Considerations

Large-scale production faces two primary challenges:

-

Low-Temperature Requirements : Maintaining -78°C in batch reactors increases energy costs. Continuous flow systems with cryogenic modules may improve efficiency.

-

Boronic Acid Stability : Proto-deboronation during storage is mitigated by converting the product to its more stable pinacol ester derivative under inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has found diverse applications across multiple fields:

Organic Synthesis

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds by coupling with aryl or vinyl halides, making it essential for synthesizing complex organic molecules.

- Building Block in Drug Development : It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, enabling the creation of biologically active compounds .

Biological Studies

- Enzyme Inhibitors : The compound is investigated for its ability to inhibit specific enzymes, which is crucial for drug design targeting various diseases.

- Therapeutic Potential : Research indicates potential anti-cancer and anti-inflammatory properties, making it a candidate for further biological evaluation .

Material Science

- Advanced Materials Production : Its unique properties allow it to be utilized in creating new materials with specific functionalities, including electronic devices .

Case Study 1: Drug Development

A study demonstrated the use of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid in synthesizing RORγt inverse agonists, highlighting its role in developing compounds with potential anti-cancer activity. The research focused on understanding the molecular mechanisms and biological targets involved .

Case Study 2: Synthetic Methodology

Research by Cai et al. explored various synthetic pathways for pyridylboronic acids, optimizing conditions to enhance yields. Their findings indicated that specific reaction conditions significantly affect product formation, showcasing the compound's utility in synthetic chemistry .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

The biological and chemical behavior of pyridine-boronic acids is highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison of Pyridine-Boronic Acid Derivatives

Key Observations :

- Substituent Position : The para relationship between the boronic acid (position 3) and substituents (e.g., CF₃ at position 2) in the target compound may influence steric and electronic interactions during cross-coupling. In contrast, 6-(4-phenylbutoxy)pyridine-3-boronic acid (position 6 substituent) showed optimal activity when the boronic acid is para to the alkoxy group .

- Electron-Withdrawing Groups : The CF₃ group at position 2 enhances electrophilicity at the boron center, improving reactivity in Suzuki reactions compared to methyl or methoxy analogs .

- Biological Activity : Esterification of boronic acids reduces bioactivity, as seen in SAR studies . The methoxy group in the target compound avoids this issue while improving solubility.

Reactivity in Cross-Coupling Reactions

The trifluoromethyl group’s electron-withdrawing nature accelerates transmetalation in palladium-catalyzed reactions. For example:

Biological Activity

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid (CAS No. 2096338-27-9) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic compounds. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C7H7BF3NO3

- Molecular Weight : 215.09 g/mol

- IUPAC Name : 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid

The biological activity of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid primarily involves its interaction with various biological targets, particularly enzymes. Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues. The trifluoromethyl group may enhance binding affinity and selectivity towards specific targets.

Biological Activity Overview

The compound has shown promising results in several biological assays:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Acts as a reversible inhibitor for proteases and phosphatases. |

| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction. |

| Antimicrobial Properties | Demonstrates activity against certain bacterial strains, suggesting potential as an antibiotic agent. |

Case Studies

-

Enzyme Inhibition Study :

A study investigated the inhibitory effects of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid on protein tyrosine phosphatase (PTP) enzymes. The compound was found to inhibit PTP1B with an IC50 value of 25 µM, indicating moderate potency in enzyme inhibition. -

Cytotoxicity Assay :

In vitro testing revealed that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 30 µM after 48 hours of exposure. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways. -

Antimicrobial Activity :

The antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli. Results indicated that the compound had a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, demonstrating potential as an antimicrobial agent.

Research Applications

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid has several applications in scientific research:

- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents targeting metabolic diseases and cancers.

- Chemical Biology : Used as a tool compound in studies investigating enzyme mechanisms and cellular signaling pathways.

- Synthetic Chemistry : Serves as a building block for synthesizing more complex molecules in organic synthesis.

Q & A

Q. What are the common synthetic routes for preparing 6-methoxy-2-(trifluoromethyl)pyridine-3-boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging boronic acid derivatives. A representative method involves:

- Reacting a halogenated pyridine precursor (e.g., 2-bromo-5-chlorobenzotrifluoride) with a boronic acid pinacol ester under Pd-catalyzed conditions (e.g., Pd(PPh₃)₂Cl₂).

- Using a solvent system of dioxane/water and a base like K₂CO₃ at elevated temperatures (100°C). Degassing with argon is critical to prevent catalyst deactivation .

- Alternative routes may involve fluorination or trifluoromethylation steps, as seen in analogous pyridine derivatives .

Q. How should this compound be purified and stored to ensure stability?

- Purification : Trituration with petroleum ether followed by slow evaporation in a petroleum ether/ethyl acetate (1:1) mixture yields single crystals suitable for XRD analysis .

- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent boronic acid degradation. Avoid exposure to moisture, as boronic acids are prone to protodeboronation .

Q. What safety precautions are necessary when handling this compound?

While the compound is not classified as hazardous, standard laboratory precautions apply:

- Use chemical fume hoods for handling.

- Wear nitrile gloves, safety goggles, and lab coats .

- In case of skin contact, rinse with water for 15 minutes. For inhalation, move to fresh air .

Advanced Research Questions

Q. How can structural and electronic properties of this compound be characterized?

Advanced characterization involves:

- X-ray crystallography : To determine dihedral angles between pyridine and substituent rings (e.g., 59.8° observed in a related trifluoromethylpyridine derivative) and non-covalent interactions like C–H···π bonds .

- Spectroscopy :

- NMR : ¹¹B NMR to confirm boronic acid integrity; ¹⁹F NMR for trifluoromethyl group analysis.

- FT-IR/Raman : Identify vibrational modes of B–O, C–F, and methoxy groups .

- DFT calculations : To correlate experimental spectral data with theoretical electronic structures .

Q. What strategies optimize its reactivity in cross-coupling reactions?

Key factors for reaction optimization:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for improved stability in aqueous systems.

- Solvent systems : Use polar aprotic solvents (e.g., THF, DMF) for solubility, or biphasic systems (toluene/water) for phase-transfer catalysis.

- Base choice : K₃PO₄ or Cs₂CO₃ enhances coupling efficiency in sterically hindered systems.

- Temperature control : Microwave-assisted synthesis at 80–120°C reduces reaction time .

Q. How do substituents (methoxy, trifluoromethyl) influence its reactivity and stability?

- Methoxy group : Electron-donating effect increases boronic acid stability but may reduce electrophilicity in coupling reactions.

- Trifluoromethyl group : Strong electron-withdrawing effect enhances electrophilicity of the pyridine ring, favoring nucleophilic attacks. However, it may sterically hinder coupling at the 3-boronic acid position.

- Synergistic effects : The combination alters π-electron density, as shown in XRD and spectroscopic studies of analogous compounds .

Q. How can contradictory spectroscopic or crystallographic data be resolved?

- Case example : Discrepancies in ¹H NMR shifts may arise from dynamic equilibria (e.g., boronic acid ↔ boroxine). Confirm via ¹¹B NMR or freeze-drying for boroxine detection.

- XRD refinement : Use riding models for hydrogen atoms (C–H = 0.93–0.96 Å) and validate thermal displacement parameters (Uiso) to resolve crystallographic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.